1,3,5-Trimethylpiperidine: Chemical Properties, Synthesis, and Advanced Applications
1,3,5-Trimethylpiperidine: Chemical Properties, Synthesis, and Advanced Applications
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal nitrogen-containing heterocycle to balance lipophilicity, metabolic stability, and target selectivity in drug design. 1,3,5-Trimethylpiperidine (and its immediate analogs) represents a highly versatile, sterically hindered alicyclic amine scaffold. By providing conformational restriction, this molecule serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) targets, as well as a structure-directing template agent in materials science.
This guide synthesizes the fundamental properties, validated synthetic protocols, and pharmacological rationale behind the deployment of 1,3,5-trimethylpiperidine in modern research.
Chemical Identity and Physical Properties
The utility of 1,3,5-trimethylpiperidine stems from its distinct stereochemical and physical profile. The presence of three methyl groups introduces significant steric bulk, which dictates its boiling point, basicity, and interaction with catalytic surfaces.
Table 1: Core Chemical and Physical Properties
| Property | Value / Description |
| CAS Numbers | 14446-76-5 (rel-isomer), 27644-32-2 (unspecified), 16544-52-8[1] |
| Molecular Formula | C₈H₁₇N[1] |
| Molecular Weight | 127.23 g/mol [1] |
| IUPAC Name | (3R,5S)-1,3,5-trimethylpiperidine (for the canonical cis-isomer)[1] |
| Boiling Point | ~153–154 °C (Determined via GC analysis parameters)[2] |
| Density | ~0.813 – 0.853 g/cm³ (Extrapolated from 3,5-dimethylpiperidine)[3][4] |
| SMILES | CC1CC(CN(C1)C)C[1] |
| Purity Standards | Typically ≥95.0% for research; ≥99.0% for pharmaceutical synthesis[1][3] |
Synthesis Methodologies: Causality and Protocols
While classical methods rely on the direct N-methylation of 3,5-dimethylpiperidine or the reduction of pyridine precursors[1], modern industrial and bench-scale syntheses prioritize the formation of a stable quaternary ammonium salt intermediate.
The Causality of the Quaternary Salt Route: Direct hydrogenation of basic substituted pyridines often leads to catalyst poisoning due to the strong coordination of the free amine lone pair to the transition metal surface. By first converting 3,5-dimethylpyridine (3,5-lutidine) into a 1,3,5-trimethylpyridinium quaternary salt, we mask the basic nitrogen. This allows for highly efficient, high-pressure hydrogenation using a Ruthenium on Carbon (Ru/C) catalyst without degrading catalytic turnover[2][5].
Protocol: Ru/C-Catalyzed Hydrogenation of Quaternary Salts
This protocol is a self-validating system; the pressure drop ( ΔP ) acts as an internal control for reaction completion.
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Alkylation (Salt Formation): In a four-necked flask, combine 3,5-dimethylpyridine with ethanol and water. Heat to 70–80°C and introduce chloromethane gas until a 1.1:1 molar ratio is achieved. The 1,3,5-trimethylpyridinium quaternary ammonium salt will precipitate. Filter, wash with ethanol, and dry under vacuum at 60°C[5].
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Catalyst Loading: Transfer the quaternary salt into a high-pressure autoclave. Add methanol as the solvent and 2% (w/w relative to the salt) of a Ruthenium on Carbon (Ru/C) catalyst[5].
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Inertion and Pressurization: Purge the autoclave with nitrogen for 15 minutes, followed by two hydrogen flushes. Pressurize the vessel with H₂ to 4.0 MPa[5].
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Hydrogenation: Heat the reactor to 170°C. As the temperature stabilizes, increase the H₂ pressure to 5.5 MPa.
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Reaction Monitoring: Maintain temperature and pressure. The reaction is deemed complete when the pressure drop ( ΔP ) within the vessel is less than 0.1 MPa over a 0.5-hour window[5].
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Workup: Cool to room temperature, filter the Ru/C catalyst (which can be regenerated), and remove the methanol via rotary evaporation to yield 1,3,5-trimethylpiperidine (typically yielding a ~77.6% cis and ~21.6% trans isomer mixture)[5].
Caption: Synthetic workflow of 1,3,5-trimethylpiperidine via quaternary ammonium salt hydrogenation.
Pharmacological Applications and Receptor Interactions
In drug development, the incorporation of 1,3,5-trimethylpiperidine or its des-methyl analog (3,5-dimethylpiperidine) is rarely accidental. It is a deliberate structural choice aimed at modulating the pharmacokinetics and pharmacodynamics of a drug candidate.
Conformational Restriction and Metabolic Stability
Unsubstituted piperidines can undergo rapid oxidative metabolism (e.g., via CYP450 enzymes) at the α -carbon adjacent to the nitrogen. The methyl groups at the 1, 3, and 5 positions introduce severe steric hindrance. This steric bulk blocks metabolic access to the ring system, significantly improving the half-life of the API[3]. Furthermore, the methyl groups lock the piperidine ring into specific chair conformations, reducing the entropic penalty upon binding to a target receptor[3].
Target Selectivity: Sigma-1 ( σ1 ) and Histamine H3 Receptors
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Sigma-1 ( σ1 ) Receptor Antagonists: σ1 receptors are heavily implicated in neuropathic pain pathways. Research demonstrates that replacing flexible morpholine moieties with sterically hindered piperidines (such as 3,5-dimethylpiperidine analogs) in pyrimidine-based scaffolds drastically improves binding affinity. For instance, specific hindered piperidine derivatives have achieved a Ki of 11.8 nM for σ1 receptors while maintaining >80-fold selectivity over σ2 receptors[6].
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Histamine H3 Receptors: Non-imidazole alkylamines utilizing the methylated piperidine scaffold act as potent Histamine H3-receptor ligands, which are critical targets for cognitive and sleep disorders[7].
Caption: Pharmacological advantages and receptor targeting logic of the 1,3,5-trimethylpiperidine scaffold.
Industrial Applications: Molecular Sieve Templates
Beyond pharmacology, 1,3,5-trimethylpiperidine is a critical structure-directing agent (template) in materials science. By reacting 1,3,5-trimethylpiperidine with dimethyl carbonate under a nitrogen atmosphere, chemists generate a 3,5-dimethyl piperidine onium salt[5]. When introduced into zeolite or molecular sieve synthesis, the specific geometry and charge distribution of this onium salt dictate the pore size, channeling, and topology of the resulting crystalline framework, which is ultimately used in advanced petrochemical catalysis[5].
Analytical Validation Protocol
To ensure the integrity of the synthesized 1,3,5-trimethylpiperidine, a dual-method validation approach is required:
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Gas Chromatography-Mass Spectrometry (GC-MS): Because the compound is volatile (boiling point ~153-154°C), GC-MS is the primary tool for purity assessment. Utilize a mid-polarity capillary column (e.g., phenyl- and methyl-substituted polysiloxane) to resolve the cis and trans isomers effectively[2][8].
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Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectroscopy must be employed to confirm the structural framework and the exact ratio of stereoisomers. The distinct chemical shifts of the equatorial versus axial methyl groups on the piperidine ring provide a definitive self-validating readout of the compound's stereochemistry[8].
References
- Benchchem. "1,3,5-trimethylpiperidine | 14446-76-5 | Benchchem." Benchchem.com.
- Patsnap. "Synthesis method of 3, 5-dimethyl piperidine onium salt template agent and molecular sieve." Patsnap.com.
- The Royal Society of Chemistry. "Supplementary Information for - Selective Synthesis of Formamides, 1,2-Bis(N-heterocyclic)ethanes and Methylamines from Cyclic Amines and CO2/H2 Catalyzed by Ionic Liquid-Pd/C system." RSC.org.
- Benchchem. "1,3,5-trimethylpiperidine | 14446-76-5 | Benchchem (Gas Chromatography Parameters)." Benchchem.com.
- TUODA INDUSTRY LIMITED. "3,5-Dimethylpiperidine | Global Chemical Supplier." Tuodaindus.com.
- ResearchGate. "Binding Affinities for the σ1 and σ2 Receptors of Compounds 14 and 19−34." Researchgate.net.
- ChemicalBook. "3,5-Dimethylpiperidine | 35794-11-7." Chemicalbook.com.
- Google Patents. "US7169928B2 - Non-imidazole alkylamines as histamine H3-receptor ligands and their therapeutic applications." Google.com.
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